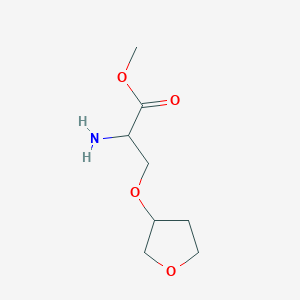![molecular formula C12H13ClN2 B13491764 rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an indole ring, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Leimgruber–Batcho indole synthesis . This method involves the cyclization of o-nitrotoluene derivatives to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution of the chlorine atom can yield various substituted indole derivatives.
Scientific Research Applications
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H13ClN2/c13-8-1-2-9-11(6-15-12(9)4-8)10-3-7(10)5-14/h1-2,4,6-7,10,15H,3,5,14H2/t7-,10+/m0/s1 |
InChI Key |
CYOMCPFGGQTNOQ-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CNC3=C2C=CC(=C3)Cl)CN |
Canonical SMILES |
C1C(C1C2=CNC3=C2C=CC(=C3)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


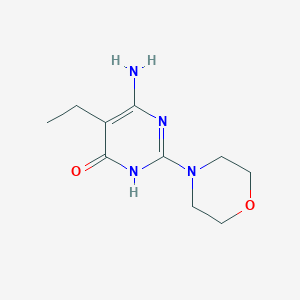

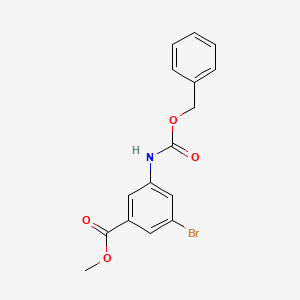
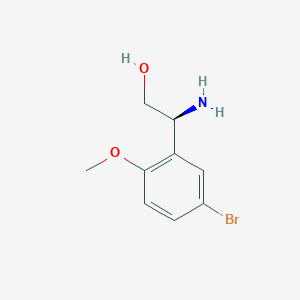
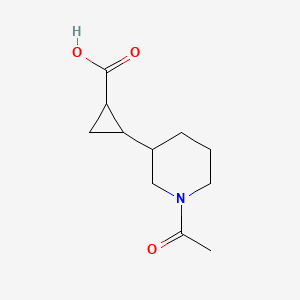
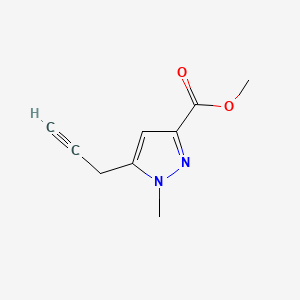
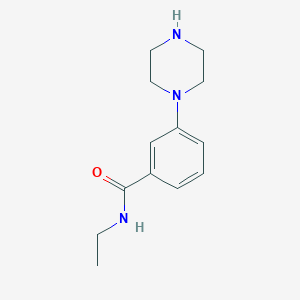
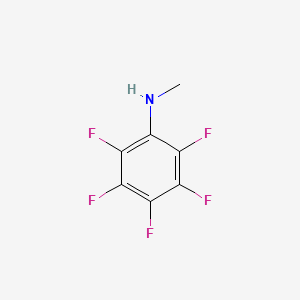
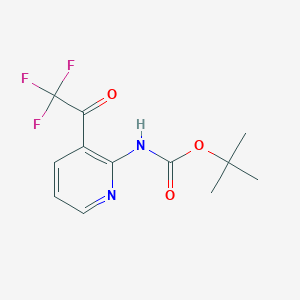
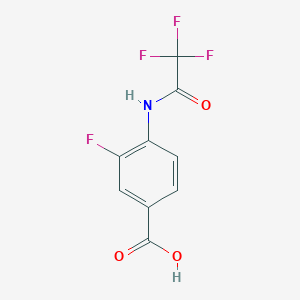
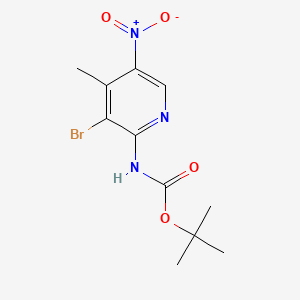
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)

